molecular formula C12H11NO3 B2586971 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal CAS No. 15379-23-4

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal

Cat. No. B2586971
CAS RN: 15379-23-4
M. Wt: 217.224
InChI Key: ZBVRCGDUMGTSMC-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal, also known as DIMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which contains both an aldehyde and an isoindolinone moiety. The synthesis, mechanism of action, and physiological effects of DIMPA have been the focus of numerous research studies.

Scientific Research Applications

Molecular Structure and Characterization

Researchers have elucidated the molecular structures of closely related compounds through techniques like X-ray crystallography and NMR spectroscopy. These studies provide foundational knowledge for understanding the chemical and physical properties of the compound and its derivatives. For instance, the molecular structures of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate and its analogs have been determined, offering insights into their structural attributes (Sakhautdinov et al., 2013).

Genotoxicity Assessment

The genotoxicity of new lead compounds related to the treatment of sickle cell disease (SCD) has been evaluated. These compounds, including derivatives of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, were tested for their potential as safer alternatives to existing treatments. The results showed non-genotoxic in vivo effects, making them promising candidates for SCD symptom management (dos Santos et al., 2011).

Polymer Synthesis and Applications

The compound has also been utilized in the synthesis of polymers. For example, its derivatives have been used as precursors for the preparation of dendronized thioether adducts via thiol-Michael coupling chemistry. These polymers have potential applications in various fields, including materials science and drug delivery (Liu et al., 2014).

Drug Design and Molecular Interactions

Further research has explored the molecular interactions of N-phthaloyl compounds, including derivatives of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, in protic and non-protic solvents. These studies are crucial for understanding drug transmission, absorption, and the development of novel therapeutic agents (Tekade et al., 2019).

Supramolecular Chemistry

The synthesis and characterization of organotin carboxylates featuring isoindoline-1,3-dione structures have been conducted, revealing unique supramolecular arrangements. These studies contribute to the broader understanding of molecular assembly and its potential applications in materials science and catalysis (Xiao et al., 2019).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-12(2,7-14)13-10(15)8-5-3-4-6-9(8)11(13)16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVRCGDUMGTSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal

Synthesis routes and methods

Procedure details

11.9 g of sulfur trioxide pyridine complex dissolved in 75 ml DMSO was added over a period of 20 minutes at room temperature to a solution of 5.48 g of 2-(2-hydroxy-1,1-dimethyl-ethyl)-isoindole-1,3-dione from Step 1 and 7.59 g of triethylamine in 780 ml DMSO. The reaction mixture was stirred at room temperature for 30 minutes, poured onto ice/water and extracted 3 times with tert-butyl methyl ether. The organic was washed with 1N HCl and 2 times H2O, dried over magnesium sulfate and the solvent was evaporated under reduced pressure to give 4.92 g crystals (mp 80-82° C.), which were used in the next step without further purification.
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
7.59 g
Type
reactant
Reaction Step One
Name
Quantity
780 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

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